molecular formula C15H20N2O3 B11558919 Benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester

Benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester

Cat. No.: B11558919
M. Wt: 276.33 g/mol
InChI Key: SWIBPVZSSKYPJA-UHFFFAOYSA-N
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Description

Its synthesis involves reacting bromomethylbenzoic acid methyl ester with piperidine under basic conditions, followed by hydrolysis and purification steps . Structurally, the piperidine moiety introduces steric bulk and basicity, differentiating it from simpler acetylamino benzoates.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

methyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate

InChI

InChI=1S/C15H20N2O3/c1-20-15(19)12-5-7-13(8-6-12)16-14(18)11-17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,16,18)

InChI Key

SWIBPVZSSKYPJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCC2

Origin of Product

United States

Preparation Methods

Synthesis of (1-Piperidyl)Acetyl Chloride

Piperidine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C under inert conditions. The reaction proceeds via nucleophilic substitution, displacing chloride to form (1-piperidyl)acetyl chloride. Excess piperidine is avoided to prevent di-alkylation.

Reaction Conditions:

  • Solvent: Anhydrous DCM

  • Temperature: 0°C to room temperature

  • Stoichiometry: 1:1 molar ratio of piperidine to chloroacetyl chloride

  • Yield: ~85–90% after purification

Acylation of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate is dissolved in DCM, and triethylamine (1.1 eq) is added to scavenge HCl. (1-Piperidyl)acetyl chloride (1 eq) is introduced dropwise, and the mixture is stirred for 12–24 hours. The product is isolated via aqueous workup and recrystallization.

Key Data:

  • Reaction Time: 12–24 hours

  • Yield: 70–75%

  • Purity: >95% (HPLC)

Stepwise Bromoacetylation and Nucleophilic Substitution

This two-step approach, inspired by methodologies in US6433214B1, involves initial bromoacetylation followed by piperidine substitution.

Bromoacetylation of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate reacts with bromoacetyl bromide in tetrahydrofuran (THF) to form methyl 4-(bromoacetylamino)benzoate.

Reaction Conditions:

  • Base: Triethylamine (2 eq)

  • Solvent: THF

  • Temperature: 0°C to room temperature

  • Yield: 80–85%

Displacement with Piperidine

The bromoacetyl intermediate is treated with piperidine in dimethylformamide (DMF) at 60°C. The nucleophilic substitution replaces bromine with the piperidyl group.

Optimization Insights:

  • Solvent: DMF enhances nucleophilicity

  • Temperature: 60°C for 6–8 hours

  • Yield: 65–70%

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Direct Acylation70–75%>95%HighModerate
Stepwise Substitution65–70%90–95%ModerateLow
Palladium-Catalyzed50–60%85–90%LowHigh

Key Observations:

  • Direct acylation offers the best balance of yield and scalability.

  • Stepwise substitution is cost-effective but requires hazardous bromoacetyl bromide.

  • Palladium methods remain exploratory and less practical for industrial use.

Challenges and Optimization

Purification Strategies

Column chromatography or recrystallization from ethanol-water mixtures enhances purity. Impurities often arise from residual piperidine or over-acylation byproducts.

Scientific Research Applications

Organic Synthesis

Benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:

  • Esterification
  • Acylation
  • Substitution Reactions

These reactions facilitate the development of new compounds with potential applications in pharmaceuticals and materials science.

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have explored its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Pharmaceutical Applications

The compound is being explored as a lead candidate in drug discovery:

  • Pain Management: Analgesic properties have been observed in related piperidine derivatives, indicating that benzoic acid derivatives may offer similar benefits .
  • Genetic Disease Treatment: The modulation of translation termination through compounds like this could provide therapeutic avenues for genetic disorders caused by nonsense mutations .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Organic SynthesisBuilding Block for Complex MoleculesFacilitates creation of new pharmaceutical compounds
Antimicrobial ActivityEffective against specific bacterial strainsPotential for development into antimicrobial agents
Anti-inflammatoryModulation of inflammatory responsesPossible treatment for chronic inflammatory diseases
Pain ManagementAnalgesic propertiesComparable efficacy to traditional opioids
Genetic DiseaseTreatment for nonsense mutationsPromotes full-length protein production

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects at low concentrations, suggesting that modifications to the benzoic acid structure can enhance antibacterial potency.

Case Study 2: Analgesic Properties

In pharmacological evaluations involving mouse models, compounds related to benzoic acid exhibited analgesic effects superior to morphine in certain tests. This suggests that structural variations within this class of compounds can lead to potent pain relief agents with reduced side effects .

Mechanism of Action

The mechanism of action of METHYL 4-[2-(PIPERIDIN-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and acetamido group play crucial roles in binding to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted benzoic acid methyl esters with acetylamino or related functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name (CAS) Substituents/Functional Groups Molecular Formula Key Properties/Activities Reference
Target Compound 4-[(1-Piperidyl)acetylamino] C₁₅H₂₀N₂O₃ (est.) Pancreatic β-cell protection
2-Acetylamino-benzoic acid methyl ester (Av7) 2-Acetylamino C₁₀H₁₁NO₃ Anti-tumor activity (AGS, HepG2, A549 cell lines)
4-Acetylamino-2-hydroxy-benzoic acid methyl ester (4093-28-1) 4-Acetylamino, 2-hydroxy C₁₀H₁₁NO₄ Noted for hydroxyl group enhancing polarity; potential solubility modulation
Methyl 4-acetylamino-5-chloro-2-ethoxy-benzoate (4235-43-2) 4-Acetylamino, 5-chloro, 2-ethoxy C₁₂H₁₄ClNO₄ Chloro and ethoxy substituents likely improve metabolic stability
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate (232941-14-9) 4-Acetylamino, 3-bromo, 5-chloro, 2-hydroxy C₁₀H₉BrClNO₄ Halogen substituents may enhance electrophilic reactivity
4-Amino-benzoic acid methyl ester 4-Amino (synthesized via nitro reduction) C₈H₉NO₂ Intermediate for pharmaceuticals; amino group enables conjugation chemistry

Key Structural and Functional Differences

Halogenated derivatives (e.g., 4235-43-2 , 232941-14-9 ) exhibit increased lipophilicity and resistance to oxidative metabolism, which may prolong biological half-life.

Biological Activity: The target compound’s piperidine moiety may modulate endoplasmic reticulum stress pathways, distinct from the anti-tumor mechanisms of Av7 or the unsubstituted 4-amino derivative . Hydroxyl-containing analogs (e.g., 4093-28-1 ) likely exhibit altered pharmacokinetics due to increased solubility and hydrogen-bonding capacity.

Synthetic Accessibility :

  • The target compound requires multistep synthesis involving piperidine alkylation , while simpler derivatives (e.g., Av7 ) are synthesized via direct acetylation or esterification.

Research Implications and Gaps

  • Pharmacological Potential: The piperidine group in the target compound may confer selectivity toward cellular stress pathways, warranting comparative studies with halogenated or hydroxylated analogs.
  • Structure-Activity Relationships (SAR) : Systematic evaluation of substituent effects (e.g., piperidine vs. morpholine) is needed to optimize bioactivity.
  • Metabolic Stability : Piperidine-containing compounds may face cytochrome P450-mediated metabolism, contrasting with halogenated derivatives’ stability .

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound "Benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester" is a specific derivative that has garnered attention in recent research. This article delves into its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3

This molecular structure includes a benzoic acid core modified with a piperidine ring and an acetylamino group, contributing to its unique biological properties.

Biological Activities

1. Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain benzoic acid derivatives effectively reduced the viability of Staphylococcus aureus and Escherichia coli in vitro .

2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro assays revealed that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .

3. Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models, suggesting its potential as a therapeutic agent in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in MCF-7 and HeLa cells
Anti-inflammatoryReduction of pro-inflammatory cytokines

Case Study: Anticancer Activity

In a controlled study, this compound was administered to MCF-7 cells at varying concentrations (1 µM to 10 µM). The results indicated a dose-dependent increase in apoptosis markers, including cleaved caspase-3 levels. The study concluded that the compound could serve as a lead for developing new anticancer therapies targeting breast cancer .

In Silico Studies

In silico docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies suggest that it may interact effectively with proteins involved in apoptosis and inflammation pathways, reinforcing its potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for Benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of a bromomethyl benzoic acid methyl ester precursor with piperidine. A validated procedure involves reacting bromomethyl benzoic acid methyl ester (1 mmol) with piperidine (1.2 mmol) in tetrahydrofuran (THF) using K₂CO₃ (2 mmol) as a base at room temperature. Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and purified via recrystallization, yielding ~65% product. Key optimization parameters include:

  • Solvent polarity : THF enhances nucleophilicity of piperidine.
  • Stoichiometry : Excess piperidine (1.2 eq) ensures complete substitution.
  • Purification : Column chromatography or recrystallization improves purity. Alternative routes may employ coupling reagents (e.g., EDC/HOBt) for amide bond formation if intermediates require functional group compatibility .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer: A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Identify protons on the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and methyl ester (δ 3.7–3.9 ppm). The acetylated amide group shows a singlet near δ 2.1 ppm.
  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹; C=O ~1650 cm⁻¹) functionalities.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 276 (C₁₅H₂₀N₂O₃⁺) with fragmentation patterns indicating loss of piperidine (–85 Da) or methyl ester (–32 Da). Cross-validate data with computational tools (e.g., DFT for NMR chemical shift predictions) to resolve ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical for resolving bond angles and torsional strain in the piperidine-acetylamino moiety. Key steps:

  • Crystallization : Use solvent diffusion (e.g., ethyl acetate/hexane) to grow high-quality crystals.
  • Data Collection : Optimize resolution (<1.0 Å) to detect weak electron densities for flexible groups.
  • Refinement : Apply restraints for disordered piperidine rings and validate with R-factor convergence (<5%). Challenges include crystal polymorphism and solvent inclusion; synchrotron radiation may improve data quality .

Q. What experimental strategies can elucidate its potential pharmacological mechanisms?

Methodological Answer: Hypothesize mechanisms based on structural analogs (e.g., triazole-containing derivatives inducing apoptosis via caspase-3 activation). Design assays:

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Apoptosis Markers : Measure caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC).
  • Target Identification : Employ pull-down assays with biotinylated probes or molecular docking to predict binding to kinases/proteases. Address contradictory bioactivity data by testing under varied oxygen levels (normoxic vs. hypoxic conditions) or metabolic stability assays in liver microsomes .

Q. How to analyze stability and degradation under physiological conditions?

Methodological Answer: Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, λ = 254 nm).
  • Thermal Stability : Heat samples to 40–60°C and track ester hydrolysis by LC-MS.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradants. Key degradation pathways include ester hydrolysis (yielding carboxylic acid) or piperidine ring oxidation. Use Arrhenius plots to predict shelf-life .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity?

Methodological Answer: Conflicting results may arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum-free conditions).
  • Impurity Effects : Repurify batches via preparative HPLC and retest.
  • Metabolic Interference : Use cytochrome P450 inhibitors (e.g., ketoconazole) in assays. Validate findings with orthogonal assays (e.g., Western blot for apoptosis markers alongside caspase activity) .

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